Ar-Curcumene

Catalog No.
S1537173
CAS No.
4176-06-1
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ar-Curcumene

CAS Number

4176-06-1

Product Name

Ar-Curcumene

IUPAC Name

1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]benzene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m0/s1

InChI Key

VMYXUZSZMNBRCN-AWEZNQCLSA-N

SMILES

CC1=CC=C(C=C1)C(C)CCC=C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC=C(C)C

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)C

Anti-inflammatory Properties:

Studies suggest ar-Curcumene possesses anti-inflammatory properties. Research has explored its potential use in treating respiratory infections due to its ability to suppress inflammatory responses in the lungs []. However, further investigation is needed to determine its efficacy and safety in humans.

Mosquito Larvicide and Oviposition Deterrent:

Ar-Curcumene exhibits promising potential as a mosquito control agent. Studies have demonstrated its effectiveness in killing mosquito larvae (larvicidal activity) of various species, including Aedes aegypti and Anopheles stephensi []. Additionally, it has shown potential as an oviposition deterrent, meaning it discourages mosquitoes from laying eggs in treated areas []. This makes ar-Curcumene a potential candidate for the development of eco-friendly mosquito control strategies due to its low toxicity towards non-target organisms like fish [].

Other Potential Applications:

Preliminary research suggests ar-Curcumene may have other potential applications, including:

  • Anticancer properties: Studies have shown ar-Curcumene's ability to inhibit the growth of certain cancer cell lines []. However, further research is necessary to determine its effectiveness and safety in treating cancer.
  • Antimicrobial activity: Some studies have shown ar-Curcumene's potential to inhibit the growth of certain bacteria and fungi []. However, more research is required to understand its efficacy and potential applications in this area.

Ar-Curcumene, also known as alpha-curcumene, is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₂. It belongs to a class of organic compounds known as sesquiterpenoids, which are characterized by their structure comprising three isoprene units. Ar-Curcumene is primarily found in the essential oils of various plants, including Curcuma longa (turmeric) and Camellia sinensis (tea), and is recognized for its distinctive aroma and potential therapeutic properties .

Typical of sesquiterpenes, including:

  • Electrophilic Addition: Due to its double bonds, ar-curcumene can undergo electrophilic addition reactions, where electrophiles add across the double bond.
  • Oxidation: It can be oxidized to form various oxygenated derivatives, which may enhance its biological activity.
  • Rearrangement: Under certain conditions, ar-curcumene can rearrange to form other compounds, such as dihydro-ar-curcumene, through sedimentary processes .

Ar-Curcumene exhibits several biological activities:

  • Antioxidant Properties: Studies have indicated that ar-curcumene possesses significant antioxidant capabilities, which may help in neutralizing free radicals and reducing oxidative stress .
  • Antimicrobial Activity: It has been shown to exhibit antibacterial effects against various pathogens, making it a candidate for use in natural antimicrobial agents .
  • Anti-inflammatory Effects: Research suggests that ar-curcumene may help reduce inflammation, contributing to its potential therapeutic applications in inflammatory diseases .

Ar-Curcumene can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting essential oils from plants like turmeric or tea using steam distillation or solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions, including the use of starting materials derived from natural sources or synthetic precursors. For example, it may be synthesized via the cyclization of certain linear terpenes under acidic conditions .

Ar-Curcumene has a variety of applications:

  • Flavoring and Fragrance: Due to its pleasant aroma, ar-curcumene is used in the food industry as a flavoring agent and in perfumery.
  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing natural remedies and supplements aimed at enhancing health and wellness.
  • Cosmetics: Ar-Curcumene is also utilized in cosmetic products for its fragrance and potential skin benefits .

Interaction studies involving ar-curcumene have focused on its synergistic effects with other compounds. For instance:

  • Combination with Other Antioxidants: Research has indicated that ar-curcumene may enhance the effectiveness of other antioxidants when used in combination, potentially leading to improved health benefits.
  • Synergistic Antimicrobial Effects: Studies have explored how ar-curcumene interacts with other antimicrobial agents to enhance their efficacy against resistant strains of bacteria .

Several compounds share structural similarities with ar-curcumene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Beta-CurcumeneC₁₅H₂₄Found in turmeric; known for anti-inflammatory properties.
Alpha-TurmeroneC₁₅H₂₂Exhibits strong antioxidant activity; closely related structurally.
ZingibereneC₁₅H₂₄Present in ginger; has anti-inflammatory and analgesic properties.
Beta-SesquiphellandreneC₁₅H₂₂Known for its aromatic properties; found in various essential oils.

Uniqueness of Ar-Curcumene

Ar-Curcumene stands out due to its specific structural features and biological activities that differentiate it from similar compounds. Its unique arrangement of double bonds and substituents contributes to its distinct aroma and potential health benefits. Moreover, its significant presence in essential oils from widely used plants like turmeric highlights its importance in both culinary and medicinal contexts .

XLogP3

5.4

Appearance

Liquid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2024-04-14

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